N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core, a pyrrolidinone moiety, and a methoxy-substituted phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, which is a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
It is known that the structural diversity of heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allows a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide plays a significant role in biochemical reactions . The ring’s sp3-hybridization allows for efficient exploration of the pharmacophore space .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the pyrrolidinone moiety: This step often involves the functionalization of preformed pyrrolidine rings, such as proline derivatives.
Attachment of the methoxy-substituted phenyl group: This can be done through electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core are known for their diverse pharmacological properties.
Methoxy-substituted phenyl compounds: These compounds are often studied for their potential therapeutic applications.
Uniqueness
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-16-12-14(8-9-15(16)22-10-4-7-19(22)23)21-20(24)18-11-13-5-2-3-6-17(13)26-18/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGGYWBOTHUWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3S2)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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